molecular formula C13H10O2S B8517246 3-(4-Hydroxyphenyl)-1-thiophen-3-ylprop-2-en-1-one

3-(4-Hydroxyphenyl)-1-thiophen-3-ylprop-2-en-1-one

Cat. No.: B8517246
M. Wt: 230.28 g/mol
InChI Key: DWAIJMAOAMTDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxyphenyl)-1-thiophen-3-ylprop-2-en-1-one is a compound that belongs to the class of chalcones, which are aromatic ketones with two phenyl rings Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-1-thiophen-3-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and thiophene-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-1-thiophen-3-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(4-Hydroxyphenyl)-1-thiophen-3-ylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity, particularly in inhibiting the proliferation of cancer cells.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-1-thiophen-3-ylprop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl group.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Known for its antioxidant properties.

    3-(4-Hydroxyphenyl)amino)propanoic acid: Studied for its antimicrobial activity.

    4-Hydroxycoumarin: Used as a precursor for anticoagulant drugs.

Uniqueness

3-(4-Hydroxyphenyl)-1-thiophen-3-ylprop-2-en-1-one is unique due to the presence of both a thiophene ring and a chalcone structure, which contribute to its diverse biological activities. The combination of these structural features makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-1-thiophen-3-ylprop-2-en-1-one

InChI

InChI=1S/C13H10O2S/c14-12-4-1-10(2-5-12)3-6-13(15)11-7-8-16-9-11/h1-9,14H

InChI Key

DWAIJMAOAMTDPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CSC=C2)O

Origin of Product

United States

Synthesis routes and methods

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